4-Oxa-6-azaspiro[2.4]heptan-5-one

Catalog No.
S6617563
CAS No.
1238704-57-8
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxa-6-azaspiro[2.4]heptan-5-one

CAS Number

1238704-57-8

Product Name

4-Oxa-6-azaspiro[2.4]heptan-5-one

IUPAC Name

4-oxa-6-azaspiro[2.4]heptan-5-one

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c7-4-6-3-5(8-4)1-2-5/h1-3H2,(H,6,7)

InChI Key

OPZRQCQIUJGFKN-UHFFFAOYSA-N

SMILES

C1CC12CNC(=O)O2

Canonical SMILES

C1CC12CNC(=O)O2

4-Oxa-6-azaspiro[2.4]heptan-5-one is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of a seven-membered ring containing one oxygen atom and one nitrogen atom. The molecular formula for this compound is C5H7NO2C_5H_7NO_2, and its molecular weight is approximately 113.11 g/mol . The compound features a spiro carbon atom that connects two rings, providing rigidity and potential stereochemical diversity. This structural configuration enhances its potential applications in medicinal chemistry.

The reactivity of 4-Oxa-6-azaspiro[2.4]heptan-5-one can be attributed to the presence of the nitrogen and oxygen heteroatoms, which can participate in various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with electrophiles, due to the presence of double bonds or reactive sites within the structure.
  • Hydrolysis: Under alkaline conditions, 4-Oxa-6-azaspiro[2.4]heptan-5-one can be hydrolyzed to yield substituted cyclopropane derivatives .

Research indicates that compounds with spirocyclic structures, including 4-Oxa-6-azaspiro[2.4]heptan-5-one, may exhibit significant biological activities. These activities often include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Certain studies suggest that spirocyclic compounds can inhibit tumor growth, making them candidates for anticancer drug development.
  • Neurological Effects: Compounds similar to 4-Oxa-6-azaspiro[2.4]heptan-5-one have been investigated for their potential neuroprotective effects due to their ability to cross the blood-brain barrier.

Several synthetic routes have been developed for producing 4-Oxa-6-azaspiro[2.4]heptan-5-one:

  • Cyclization Reactions: Utilizing precursors such as isoxazolones or nitriles, cyclization can occur under acidic or basic conditions to form the desired spiro compound.
  • Diazomethane Method: A notable method involves reacting benzylideneisoxazolones with diazomethane, leading to the formation of methylene groups and subsequent cyclization into the spiro structure .
  • Alkaline Hydrolysis: This method involves hydrolyzing substituted precursors to yield the target compound through controlled conditions.

Due to its unique structure and biological properties, 4-Oxa-6-azaspiro[2.4]heptan-5-one finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting bacterial infections and cancer.
  • Material Science: Its rigid structure makes it suitable for creating polymers with specific mechanical properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.

Interaction studies involving 4-Oxa-6-azaspiro[2.4]heptan-5-one focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile. Techniques used include:

  • Molecular Docking Studies: To predict how the compound interacts with protein targets.
  • In Vitro Assays: Evaluating biological activity through cell-based assays provides insight into efficacy and safety.

Several compounds share structural similarities with 4-Oxa-6-azaspiro[2.4]heptan-5-one, highlighting its uniqueness:

Compound NameStructure TypeUnique Features
6-Oxa-4-azaspiro[2.4]heptan-5-oneSpirocyclicDifferent positioning of heteroatoms
1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]heptan-6-en-4-oneSubstituted spirocyclicAdditional aromatic substituents
2-Ethyl-6-oxa-4-azaspiro[2.4]heptan-5-oneSpirocyclicEthyl group substitution enhancing lipophilicity

These compounds illustrate variations in substituents and structural configurations that influence their biological activities and applications.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

113.047678466 g/mol

Monoisotopic Mass

113.047678466 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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